molecular formula C15H14FN3O3S B2442556 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 954687-68-4

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2442556
CAS RN: 954687-68-4
M. Wt: 335.35
InChI Key: KJZLMWZFXXMUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea involves the inhibition of specific enzymes involved in cell division. This compound targets the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, the compound prevents the growth and division of cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines by targeting specific signaling pathways.
Biochemical and Physiological Effects:
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has been shown to have various biochemical and physiological effects. Studies have shown that this compound has a high affinity for thymidylate synthase, which is the target enzyme for its anticancer activity. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its use in certain applications.

Advantages And Limitations For Lab Experiments

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has several advantages for lab experiments. This compound has a high affinity for thymidylate synthase, which makes it a potent inhibitor of cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in studying the mechanisms of inflammation. However, this compound also has some limitations in lab experiments. It has been shown to have some toxic effects on normal cells, which may limit its use in certain applications. Additionally, the complex synthesis method for this compound may make it difficult to produce in large quantities for certain experiments.

Future Directions

There are several future directions for research on 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the toxicity and safety of this compound in vivo. Another area of research is the development of new applications for this compound, such as in the treatment of other diseases or in the development of new drug delivery systems. Finally, further studies are needed to determine the optimal dosage and administration of this compound for specific applications.

Synthesis Methods

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to produce 4-fluorophenylacetyl chloride. This compound is then reacted with 2-oxooxazolidine-5-carboxylic acid to produce 3-(4-fluorophenyl)-2-oxooxazolidin-5-ylmethyl-4-fluorophenylacetate. The final step involves the reaction of this compound with thiophen-2-ylisocyanate to produce 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea.

Scientific Research Applications

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has been studied for its potential applications in various scientific research fields. One of the main areas of research for this compound is its mechanism of action. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c16-10-3-5-11(6-4-10)19-9-12(22-15(19)21)8-17-14(20)18-13-2-1-7-23-13/h1-7,12H,8-9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZLMWZFXXMUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.